1-(5-BROMOPYRIDINE-3-CARBONYL)-4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINE
Overview
Description
1-(5-BROMOPYRIDINE-3-CARBONYL)-4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a bromopyridine carbonyl group and a phenyl thiazole group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-BROMOPYRIDINE-3-CARBONYL)-4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINE typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone.
Bromination of pyridine: The bromination of pyridine can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling reactions: The final step often involves coupling the bromopyridine carbonyl derivative with the thiazole-substituted piperazine using a suitable coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-BROMOPYRIDINE-3-CARBONYL)-4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINE can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation or reduction under appropriate conditions, potentially altering the functional groups.
Coupling reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyridine derivative.
Scientific Research Applications
1-(5-BROMOPYRIDINE-3-CARBONYL)-4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINE may have various applications in scientific research, including:
Medicinal chemistry: Potential use as a lead compound for the development of new drugs.
Biological studies: Investigation of its biological activity and mechanism of action.
Material science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-BROMOPYRIDINE-3-CARBONYL)-4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINE would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(5-BROMOPYRIDINE-3-CARBONYL)-4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.
1-(5-CHLOROPYRIDINE-3-CARBONYL)-4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINE: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The uniqueness of 1-(5-BROMOPYRIDINE-3-CARBONYL)-4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4OS/c20-16-10-15(11-21-12-16)18(25)23-6-8-24(9-7-23)19-22-17(13-26-19)14-4-2-1-3-5-14/h1-5,10-13H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHBWMUPKSNLIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC(=CN=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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